Serricornin
Overview
Description
Serricornin is a small molecule compound that has recently been identified as a potential therapeutic agent. It is a member of the this compound family of compounds, which are a group of small molecules that have been found to have a variety of biological activities. The compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Insect Reproduction Studies : Serricornin is utilized to study its effects on insect reproduction, specifically in the context of the cigarette beetle (Fujita & Mori, 2001).
Understanding Beetle Biology : Researchers study this compound to gain insights into the biology of cigarette beetles, exploring aspects like behavior and physiology (Miyashita et al., 1993).
Behavioral and Electroantennogram Studies : This pheromone is used in behavioral and electroantennogram studies of male cigarette beetles, helping to understand how these insects perceive and respond to chemical signals (Chuman et al., 1982).
Sexual Stimulation in Beetles : It plays a crucial role in the sexual stimulation and copulation processes of cigarette beetles, making it a vital component for studying their mating behaviors (Yang et al., 1989).
Pheromone Trap Development : this compound is used to develop pheromone traps for monitoring tobacco beetle and tobacco moth populations in stored tobacco warehouses, aiding in pest control efforts (Athanassiou et al., 2018).
Study of Behavioral Inhibitors : It also serves in researching non-natural behavioral inhibitors like SSR-serricornin, which influence the behavior of male cigarette beetles (Okada et al., 1992).
Chemical Synthesis and Stereochemistry : Researchers focus on the chemical synthesis of this compound, its stereoisomers, and related compounds, which has implications for understanding the chemical ecology of cigarette beetles and related species (Chuman et al., 1981).
Mechanism of Action
Target of Action
Serricornin [(4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone] is a sex pheromone produced by female cigarette beetles (Lasioderma serricorne) . The primary targets of this compound are male cigarette beetles . The role of this compound is to attract male beetles, facilitating mating and reproduction .
Mode of Action
The mode of action of this compound involves the interaction with olfactory receptors in male cigarette beetles . When released by female beetles, this compound diffuses into the environment and is detected by the olfactory system of the males. This triggers a behavioral response, attracting the males towards the source of the pheromone .
Biochemical Pathways
It is known that the detection of pheromones like this compound typically involves signal transduction pathways in the olfactory system, leading to a behavioral response .
Pharmacokinetics
Instead, it is released into the environment and detected by other organisms .
Result of Action
The result of this compound’s action is the attraction of male cigarette beetles to females, facilitating mating . This is a crucial aspect of the reproductive cycle of these beetles, contributing to the survival and propagation of the species .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, humidity, and wind can affect the diffusion and detection of the pheromone in the environment . Additionally, the presence of other odors or chemicals in the environment could potentially interfere with the detection of this compound .
Biochemical Analysis
Biochemical Properties
Serricornin interacts with specific olfactory receptors in the antennae of male cigarette beetles These interactions trigger a cascade of biochemical reactions that lead to the behavioral response of the beetles
Cellular Effects
The effects of this compound are primarily observed in the olfactory neurons of the cigarette beetles. It influences cell function by triggering signal transduction pathways that lead to changes in gene expression and cellular metabolism . This results in the behavioral response of the beetles to the presence of the pheromone.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to specific olfactory receptors on the antennae of male cigarette beetles . This binding triggers a signal transduction pathway that leads to changes in gene expression and cellular metabolism, ultimately resulting in the behavioral response of the beetles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time . The compound does not appear to degrade significantly and continues to exert its effects on the beetles. Long-term effects on cellular function have not been reported in in vitro or in vivo studies.
properties
IUPAC Name |
7-hydroxy-4,6-dimethylnonan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKDTNYNLCQHPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CC(C)C(=O)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868148 | |
Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72522-40-8 | |
Record name | Serricornin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072522408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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